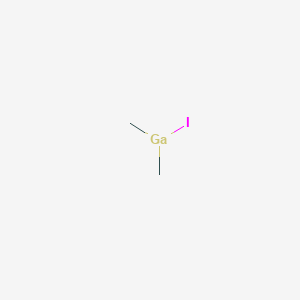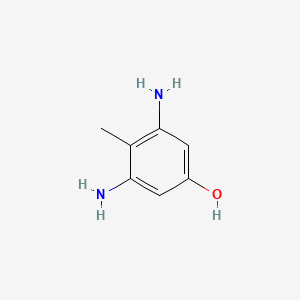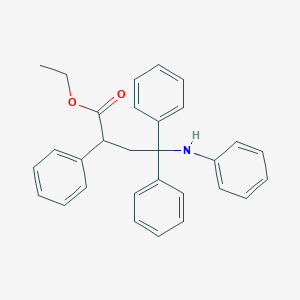
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate is a complex organic compound with the molecular formula C₃₀H₂₉NO₂ It is characterized by its unique structure, which includes multiple phenyl groups and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate typically involves multi-step organic reactions. One common method includes the reaction of triphenylmethane derivatives with ethyl acetoacetate under basic conditions, followed by the introduction of a phenylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with target molecules, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can be compared with similar compounds such as:
Ethyl 2,4,4-triphenylbutanoate: Lacks the phenylamino group, resulting in different chemical properties and reactivity.
Ethyl 2,4,4-triphenyl-4-(methylamino)butanoate: Contains a methylamino group instead of a phenylamino group, affecting its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22319-44-4 |
|---|---|
Formule moléculaire |
C30H29NO2 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
ethyl 4-anilino-2,4,4-triphenylbutanoate |
InChI |
InChI=1S/C30H29NO2/c1-2-33-29(32)28(24-15-7-3-8-16-24)23-30(25-17-9-4-10-18-25,26-19-11-5-12-20-26)31-27-21-13-6-14-22-27/h3-22,28,31H,2,23H2,1H3 |
Clé InChI |
CGYFHJBIYNUOCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



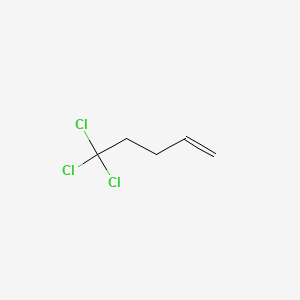
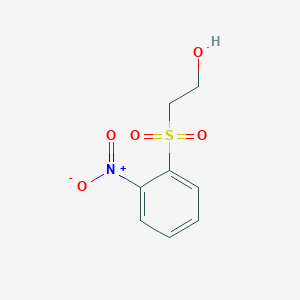
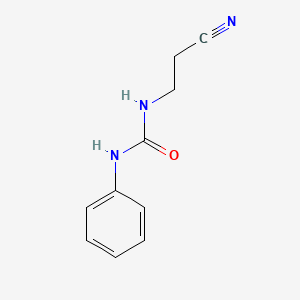



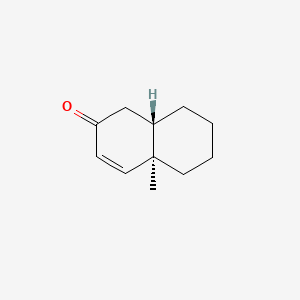
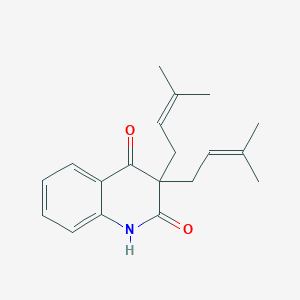
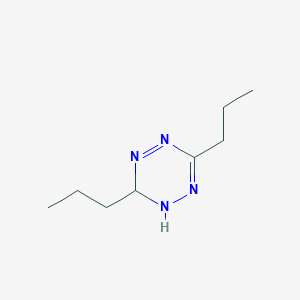
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
